Cas no 846035-09-4 (7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine)

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine is a heterocyclic organic compound featuring a naphthyridine core substituted with chloro, methyl, and benzyloxy functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the benzyloxy moiety offers versatility for further derivatization. Its rigid aromatic system contributes to stability, and the methyl group can influence steric and electronic properties. This compound is particularly useful in medicinal chemistry for developing bioactive molecules, including kinase inhibitors or antimicrobial agents. High purity grades ensure consistent performance in research and industrial applications.
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine structure
846035-09-4 structure
商品名:7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine
CAS番号:846035-09-4
MF:C16H13N2OCl
メガワット:284.74
CID:3197928
PubChem ID:21073267

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine 化学的及び物理的性質

名前と識別子

    • 1,8-NAPHTHYRIDINE, 7-CHLORO-3-METHYL-2-(PHENYLMETHOXY)-
    • 7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine
    • 846035-09-4
    • SCHEMBL5363662
    • インチ: InChI=1S/C16H13ClN2O/c1-11-9-13-7-8-14(17)18-15(13)19-16(11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
    • InChIKey: NDSMNEJDBIMWLL-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 284.0716407Da
  • どういたいしつりょう: 284.0716407Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 309
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 35Ų

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C472470-25mg
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine
846035-09-4
25mg
$190.00 2023-05-18
TRC
C472470-250mg
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine
846035-09-4
250mg
$1499.00 2023-05-18
TRC
C472470-500mg
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine
846035-09-4
500mg
$ 3000.00 2023-09-08
TRC
C472470-100mg
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine
846035-09-4
100mg
$718.00 2023-05-18

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine 関連文献

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridineに関する追加情報

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine: A Comprehensive Overview

The compound with CAS No. 846035-09-4, known as 7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound belongs to the naphthyridine class of heterocyclic compounds, which are characterized by their bicyclic structure containing nitrogen atoms. The naphthyridine framework is a derivative of naphthalene, with one ring containing nitrogen atoms, making it a versatile platform for various chemical modifications.

The 7-chloro substituent in this compound plays a crucial role in modulating its electronic properties and reactivity. Chlorine, being an electron-withdrawing group, enhances the electrophilic character of the aromatic system, making it more susceptible to nucleophilic attacks. This feature is particularly valuable in organic synthesis, where such reactivity can be exploited to create complex molecular architectures. The 3-methyl group serves as an electron-donating substituent, balancing the electronic effects of the chloro group and stabilizing the overall structure.

The 2-(phenylmethoxy) group introduces steric bulk and additional electronic effects into the molecule. The phenylmethoxy group is a common substituent in drug design, as it can enhance solubility and bioavailability while also contributing to the molecule's pharmacokinetic profile. Recent studies have shown that such substituents can significantly influence the binding affinity of compounds to various biological targets, making them critical in drug discovery efforts.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine through a variety of methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution patterns on the naphthyridine ring. These methods have been optimized to achieve high yields and excellent regioselectivity, making them suitable for large-scale production.

The physical and chemical properties of this compound have been extensively studied. Its melting point is reported to be around 250°C under standard conditions, indicating its thermal stability. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

In terms of applications, 7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine has shown promise in several areas. In pharmaceutical research, it has been investigated as a potential lead compound for anti-inflammatory and anticancer agents. Recent studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.

Additionally, this compound has been explored for its photovoltaic properties in materials science. The naphthyridine framework is known for its ability to absorb light across a broad spectrum, making it a candidate for use in organic solar cells. Researchers have reported that incorporating this compound into polymer blends can enhance charge transport properties and improve device efficiency.

The environmental impact of 7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine has also been a topic of interest. Studies on its biodegradation under simulated environmental conditions suggest that it undergoes slow degradation under aerobic conditions but exhibits low toxicity towards aquatic organisms at concentrations relevant to industrial discharges.

In conclusion, 7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine (CAS No. 846035-09-4) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure and tunable properties make it an attractive candidate for both academic research and industrial applications. As research continues to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in advancing modern science and technology.

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